molecular formula C8H9NO2 B2761457 2-Hydroxy-4-(methylamino)benzaldehyde CAS No. 1243280-83-2

2-Hydroxy-4-(methylamino)benzaldehyde

Cat. No.: B2761457
CAS No.: 1243280-83-2
M. Wt: 151.165
InChI Key: KDZFINPDHGLUGR-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(methylamino)benzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and a methylamino group at the 4-position of the benzene ring. Benzaldehyde derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

2-hydroxy-4-(methylamino)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9-7-3-2-6(5-10)8(11)4-7/h2-5,9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZFINPDHGLUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243280-83-2
Record name 2-hydroxy-4-(methylamino)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methylamino)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, automated systems for precise control of reaction conditions, and efficient purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(methylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(methylamino)benzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Reactivity: Electron-donating groups (e.g., –OCH₃, –NHCH₃) enhance resonance stabilization, favoring Schiff base formation. In contrast, electron-withdrawing groups (e.g., –CF₃) reduce electrophilicity at the aldehyde group . – The methylamino group in the target compound may improve solubility in polar solvents compared to methoxy or bromomethyl analogs .

Physicochemical Properties

  • Melting Points :
    • 2-Hydroxy-4-(hydroxymethyl)benzaldehyde has a reported melting point (exact value truncated in ), while 2-hydroxy-4-methoxybenzaldehyde is a crystalline solid at room temperature .
  • Commercial Availability :
    • 2-Hydroxy-4-(hydroxymethyl)benzaldehyde is available at 98% purity (€202–€1,837 per unit), whereas trifluoromethyl derivatives are priced higher due to specialized synthetic routes .

Biological Activity

2-Hydroxy-4-(methylamino)benzaldehyde, also known as 4-(methylamino)-2-hydroxybenzaldehyde, is an organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylamino)phenol with formaldehyde under acidic conditions. This process can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.

Biological Properties

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : The compound has shown cytotoxic effects in different cancer cell lines, suggesting its role in cancer treatment.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic to MDA-MB-231 cells (IC50 ~5 µM)
Anti-inflammatoryInhibits COX-2 and iNOS expression

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : It may inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammatory mediators.
  • Cytotoxicity in Cancer Cells : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
  • Antimicrobial Mechanisms : It likely disrupts bacterial cell wall synthesis or function, contributing to its antimicrobial efficacy.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cells (MDA-MB-231). The compound exhibited an IC50 value of approximately 5 µM, indicating significant growth inhibition compared to control groups. Apoptotic markers were assessed, revealing increased caspase-3 activity and morphological changes typical of apoptosis.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation using RAW 264.7 macrophages, treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound also reduced the expression levels of COX-2 and iNOS, highlighting its potential as an anti-inflammatory agent.

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